5-Hydroxy-5-trichloromethyl-2-furanone
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Overview
Description
5-Hydroxy-5-trichloromethyl-2-furanone is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse chemical reactivity and biological activity. This compound is particularly interesting due to its unique structure, which includes a trichloromethyl group and a hydroxyl group attached to a furanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-trichloromethyl-2-furanone typically involves the oxidation of furfural using singlet oxygen. This oxidation is generally carried out in methanol or ethanol with a sensitizer like methylene blue or Rose Bengal . Another method involves the use of oxone as the sole oxidant and water as a solvent, making the protocol practical and industrially applicable .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable method involving the oxidation of furan using oxone and water as a solvent is promising for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-trichloromethyl-2-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce maleic anhydride and maleic acid.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various acids and bases for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the presence of catalysts like TS-1 .
Major Products Formed
The major products formed from the reactions of this compound include maleic anhydride, maleic acid, and various substituted furanones .
Scientific Research Applications
5-Hydroxy-5-trichloromethyl-2-furanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-trichloromethyl-2-furanone involves its interaction with molecular targets through its hydroxyl and trichloromethyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: This compound is similar in structure but lacks the trichloromethyl group.
2(5H)-Furanone: Another related compound that shares the furanone ring structure but differs in its substituents.
Uniqueness
5-Hydroxy-5-trichloromethyl-2-furanone is unique due to the presence of both a hydroxyl group and a trichloromethyl group on the furanone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2902-72-9 |
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Molecular Formula |
C5H3Cl3O3 |
Molecular Weight |
217.43 g/mol |
IUPAC Name |
5-hydroxy-5-(trichloromethyl)furan-2-one |
InChI |
InChI=1S/C5H3Cl3O3/c6-5(7,8)4(10)2-1-3(9)11-4/h1-2,10H |
InChI Key |
VLURPSDJKURISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1=O)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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